molecular formula C15H20N4O2 B8797112 Ethyl 4-(1H-benzimidazol-2-ylamino)piperidine-1-carboxylate CAS No. 73734-07-3

Ethyl 4-(1H-benzimidazol-2-ylamino)piperidine-1-carboxylate

Cat. No.: B8797112
CAS No.: 73734-07-3
M. Wt: 288.34 g/mol
InChI Key: IMLIPHSGYFXWAA-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-benzimidazol-2-ylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

73734-07-3

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 4-(1H-benzimidazol-2-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C15H20N4O2/c1-2-21-15(20)19-9-7-11(8-10-19)16-14-17-12-5-3-4-6-13(12)18-14/h3-6,11H,2,7-10H2,1H3,(H2,16,17,18)

InChI Key

IMLIPHSGYFXWAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 30 parts of ethyl 4-[[1-[(2-pyridinyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate and 300 parts of a hydrobromic acid solution 48% in water was stirred and heated for 3 hours at 80° C. The reaction mixture was evaporated and the residue was crystallized from methanol, yielding 41 parts (93.2%) of N-(4-piperidinyl)-1-[(2-pyridinyl)methyl]-1H-benzimidazol-2-amine trihydrobromide; mp. 295.9° C. (66).
[Compound]
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30
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ethyl 4-[[1-[(2-pyridinyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate
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Synthesis routes and methods II

Procedure details

A mixture of 28 parts of ethyl 4-[[(2-aminophenyl)aminothioxomethyl]amino]-1-piperidinecarboxylate, 112 parts of iodomethane and 240 parts of ethanol was stirred and refluxed for 8 hours. The reaction mixture was evaporated and the residue was taken up in water. The whole was alkalized with ammonium hydroxide and the product was extracted with dichloromethane. The extract was dried, filtered and evaporated. The residue was crystallized from a mixture of 2-propanol and 2,2'-oxybispropane. The product was filtered off and dried, yielding 7 parts (28%) of ethyl 4-(1H-benzimidazol-2-yl-amino)-1-piperidinecarboxylate (41).
[Compound]
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28
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ethyl 4-[[(2-aminophenyl)aminothioxomethyl]amino]-1-piperidinecarboxylate
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Synthesis routes and methods III

Procedure details

A solution of 2-chlorobenzimidazole (1 g) and ethyl 4-amino-1-piperidinecarboxylate (2 g) in 1-methyl-2-pyrrolidinone was heated at 130° C. for 24 h. The mixture was partitioned between water and ethyl acetate, the organic layer washed with water, dried and evaporated under reduced pressure. Purification was by chromatography eluting with 1% triethylamine/5% methanol in dichloromethane. Yield 0.630 g as a solid.
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1 g
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